

Phenyl 2-(phenylthio)phenylcarbamate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Phenyl 2-(phenylthio)phenylcarbamate

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
Introduction

Phenyl 2-(phenylthio)phenylcarbamate is a chemical compound of significant interest in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of Quetiapine. Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] A thorough understanding of the physicochemical properties and synthesis of **Phenyl 2-(phenylthio)phenylcarbamate** is therefore crucial for process optimization, impurity profiling, and the development of robust manufacturing procedures for this important therapeutic agent.

This technical guide provides a detailed overview of the known physicochemical properties of **Phenyl 2-(phenylthio)phenylcarbamate**, a summary of its synthesis, and a discussion of its relevance in pharmaceutical development.

Physicochemical Properties

The physicochemical properties of **Phenyl 2-(phenylthio)phenylcarbamate** are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions.

Property	Value	Source(s)	Notes
Chemical Structure	 Chemical Structure of Phenyl 2-(phenylthio)phenylcarbamate	ChemicalBook[1]	
CAS Number	111974-73-3	[1][3][4][5]	
Molecular Formula	C ₁₉ H ₁₅ NO ₂ S	[1][3][6]	
Molecular Weight	321.39 g/mol	[1][3][6]	
Appearance	White to Off-White Solid	[1]	
Melting Point	91 - 92 °C	[1]	Experimental Value
Boiling Point	438.0 ± 37.0 °C at 760 mmHg	[1]	Predicted
Density	1.28 ± 0.1 g/cm ³	[1]	Predicted
Solubility	Chloroform (Slightly), Methanol (Slightly)	[1]	
pKa	12.41 ± 0.70	[1]	Predicted
LogP	4.4	[1]	Predicted

Synthesis of Phenyl 2-(phenylthio)phenylcarbamate

The synthesis of **Phenyl 2-(phenylthio)phenylcarbamate** is a key step in the manufacturing process of Quetiapine.[2] The most commonly cited method involves the reaction of 2-(phenylthio)aniline with phenyl chloroformate.

Experimental Protocol

A detailed experimental protocol for the synthesis of **Phenyl 2-(phenylthio)phenylcarbamate** is described in a study by V. Kandula. The following is a summary of the procedure:

- **Reaction Setup:** A solution of 2-aminodiphenyl sulphide (also known as 2-(phenylthio)aniline) in toluene is prepared in a reaction vessel and cooled to a temperature of 0-5°C.
- **Addition of Phenyl Chloroformate:** A solution of phenyl chloroformate in toluene is slowly added to the cooled 2-aminodiphenyl sulphide solution over a period of 45-60 minutes, while maintaining the temperature at 0-5°C.
- **Reaction Progression:** After the addition is complete, the reaction mixture's temperature is allowed to rise to 25-30°C and is stirred for an additional 60-90 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:**
 - Water is added to the reaction mixture, and it is agitated for 15 minutes.
 - The organic and aqueous layers are separated.
 - The toluene layer is washed with a 5% HCl solution.
 - The washed toluene layer is dried over sodium sulfate.
 - The toluene is removed by distillation under vacuum at a temperature below 60°C.
- **Purification:**
 - n-Heptane is added to the residue, and the mixture is agitated for 30 minutes at 25-30°C.
 - The resulting solid product is filtered and washed with n-heptane.
 - The purified **Phenyl 2-(phenylthio)phenylcarbamate** is then dried under vacuum at 60-65°C.

Synthesis Workflow

Caption: Synthesis workflow for **Phenyl 2-(phenylthio)phenylcarbamate**.

Spectral Data

Despite a comprehensive search of available scientific literature and chemical databases, experimental spectral data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **Phenyl 2-(phenylthio)phenylcarbamate** could not be located. The availability of such data would be invaluable for the unambiguous identification and characterization of this compound. Researchers synthesizing or handling this material are encouraged to perform these analyses to contribute to the public body of scientific knowledge.

Role in Drug Development

The primary significance of **Phenyl 2-(phenylthio)phenylcarbamate** lies in its function as a direct precursor to Dibenzo[b,f][7][8]thiazepin-11(10H)-one, an advanced intermediate in the synthesis of Quetiapine. The carbamate functional group is strategically employed in the synthetic route and is subsequently cyclized to form the core tricyclic structure of the active pharmaceutical ingredient.

The purity and physicochemical characteristics of **Phenyl 2-(phenylthio)phenylcarbamate** are of paramount importance as they can directly impact the yield and impurity profile of the final Quetiapine product. Therefore, a thorough understanding and control of the properties of this intermediate are essential for ensuring the quality, safety, and efficacy of the resulting drug substance.

Logical Relationship in Quetiapine Synthesis

Caption: Role of **Phenyl 2-(phenylthio)phenylcarbamate** in Quetiapine synthesis.

Conclusion

Phenyl 2-(phenylthio)phenylcarbamate is a vital chemical intermediate with well-defined, albeit partially predicted, physicochemical properties. Its synthesis is a critical step in the production of the widely used antipsychotic drug, Quetiapine. This guide has summarized the available data on its properties and synthesis to aid researchers and professionals in the field of drug development. The notable absence of public experimental spectral data highlights an area for future contribution to the scientific community. A comprehensive understanding of this compound is essential for the efficient and controlled manufacturing of life-saving medications.

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